molecular formula C15H20BrNO2 B13488779 Tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13488779
M. Wt: 326.23 g/mol
InChI Key: UMJFMBICQYSQQK-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its complex structure, which includes a bromine atom, a methyl group, and a tert-butyl ester group

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 8-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-17(9-12(11)13(16)8-10)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

UMJFMBICQYSQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps

    Preparation of Tetrahydroisoquinoline Core: The core structure can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Reduction: Formation of alcohols or de-brominated products.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group can play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl and tert-butyl ester groups.

    6-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine and tert-butyl ester groups.

    Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the bromine and methyl groups.

Uniqueness

Tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the tert-butyl ester group provides stability and lipophilicity.

Biological Activity

Tert-butyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention due to its diverse biological activities, making it a subject of research in medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC15H20BrNO3
Molecular Weight342.23 g/mol
IUPAC NameThis compound
InChI KeyROZZFOJCUOHNSS-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and methoxy substituents enhances its binding affinity to enzymes and receptors, thereby modulating their activity. Such interactions can lead to significant therapeutic effects in various diseases.

Antimicrobial Activity

Research has demonstrated that compounds within the tetrahydroisoquinoline class exhibit notable antimicrobial properties. In particular:

  • Activity Against Bacteria : this compound has shown effectiveness against several bacterial strains. For instance, studies indicate that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, it has been reported to inhibit the proliferation of breast cancer cells through modulation of the cell cycle .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : Research shows that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against multiple bacterial strains. Tert-butyl 8-bromo derivatives were found to have inhibition zones comparable to standard antibiotics like ceftriaxone .
  • Cancer Cell Line Research : In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of tert-butyl 8-bromo derivatives. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers .

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